molecular formula C9H12ClNO2 B2989098 3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol;hydrochloride CAS No. 2287279-23-4

3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol;hydrochloride

Cat. No.: B2989098
CAS No.: 2287279-23-4
M. Wt: 201.65
InChI Key: CJVRJECNIPGYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol;hydrochloride is a benzoxazine derivative characterized by a bicyclic structure combining a benzene ring fused to a six-membered oxazine ring. The 8-ylmethanol substituent introduces a hydroxymethyl group at position 8, enhancing its solubility and reactivity for pharmacological applications.

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-8-ylmethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c11-6-7-2-1-3-8-9(7)12-5-4-10-8;/h1-3,10-11H,4-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVRJECNIPGYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2N1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol;hydrochloride typically involves a multi-step process. One common method includes the reaction of 2-aminophenol with formaldehyde and an appropriate aldehyde or ketone under acidic conditions to form the benzoxazine ring. The resulting intermediate is then subjected to reduction and subsequent reaction with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve high-throughput mechanochemical methods. These methods allow for the parallel synthesis of multiple samples, increasing efficiency and yield. The use of solventless synthesis techniques can also be advantageous in reducing environmental impact and improving safety .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce alkyl or acyl groups into the benzoxazine ring .

Scientific Research Applications

3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or proteins, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Pharmacological Relevance

Benzoxazine derivatives are explored for diverse therapeutic roles, including anticonvulsant activity (GABA prodrugs) , 5-HT3 receptor antagonism (e.g., Y-25130, a related derivative) , and dual antithrombotic activity (thrombin inhibition and glycoprotein IIb/IIIa receptor antagonism) .

Table 1: Key Structural Analogs and Their Activities

Compound Name Structural Variation Biological Activity Reference
3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol;hydrochloride 8-hydroxymethyl substituent Anticonvulsant, 5-HT3 antagonism
Y-25130 6-chloro-4-methyl-3-oxo substituent Potent 5-HT3 receptor blockade
Methyl 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate;hydrochloride 8-carboxylate ester Intermediate for further derivatization
3,4-Dihydro-2H-1,4-benzoxazine-2-acetates 2-acetate substituent GABA prodrugs with anticonvulsant activity
2,3-Dihydro-1,4-benzodioxines Oxygen atoms at positions 1 and 4 Matriptase-2 inhibition
4H-3,1-Benzothiazin-4-ones Sulfur atom in heterocycle Moderate matriptase-2 inhibition
Key Observations:
  • Scaffold Importance : The 3,4-dihydro-2H-1,4-benzoxazine core is critical for activity. Removal (e.g., compounds 24–25 in ) results in loss of inhibitory effects .
  • Substituent Effects :
    • 8-Position Modifications : Hydroxymethyl (target compound) and carboxylate () groups enhance solubility and receptor binding .
    • 3-Oxo and Chloro Substituents : In Y-25130, these groups confer high-affinity 5-HT3 receptor antagonism .
  • Heterocycle Variations : Replacing oxygen with sulfur (benzothiazines) reduces potency compared to benzoxazines .

Biological Activity

3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol;hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Chemical Name : 3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol hydrochloride
  • Molecular Formula : C₉H₁₁ClN₂O₂
  • Molecular Weight : 187.62 g/mol
  • CAS Number : 2287279-23-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit human topoisomerase I, an enzyme essential for DNA replication and transcription processes. This inhibition can lead to significant effects on cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

  • Antibacterial Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : It also exhibits antifungal properties, making it a candidate for further development in treating fungal infections .

Anticancer Potential

The compound's ability to inhibit topoisomerase I suggests potential applications in cancer therapy. Studies have indicated that derivatives of benzoxazine compounds can induce apoptosis in cancer cells, highlighting their role as anticancer agents .

Synthesis and Structure-Activity Relationship (SAR)

A series of studies have focused on synthesizing derivatives of 3,4-dihydro-2H-benzoxazine compounds to enhance their biological activities. For example:

  • Dual-action Agents : Research identified derivatives that block TXA2 receptors while activating PGI2 receptors, showcasing the compound's versatility in pharmacological applications .

Comparative Studies

A comparative analysis was conducted between 3,4-dihydro-2H-benzoxazin derivatives and other benzoxazine compounds. The unique substitution pattern of 3,4-dihydro-2H-benzoxazin-8-yloxyacetic acid derivatives was noted for their enhanced activity against thromboxane receptors compared to similar structures .

Data Tables

Biological ActivityEffectivenessReference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalEffective against various fungi
Topoisomerase I InhibitionSignificant reduction in cell proliferation

Q & A

What are the optimal synthetic routes for 3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol hydrochloride, and how can reaction conditions be optimized to improve yield and purity?

Level: Advanced
Methodological Answer:
The synthesis of this compound typically involves cyclization of substituted benzoxazine precursors. Key steps include:

  • Nucleophilic substitution : Reacting 8-(halomethyl)-3,4-dihydro-2H-1,4-benzoxazine with hydroxylamine under basic conditions.
  • Acid-catalyzed cyclization : Using HCl to form the hydrochloride salt .

Optimization Strategies:

ParameterImpactExample Conditions
Solvent Polarity affects reaction kinetics.Dimethylformamide (DMF) for high solubility .
Temperature Elevated temps (~80°C) improve cyclization efficiency but may degrade sensitive intermediates.Controlled reflux at 70–80°C .
Catalyst Lewis acids (e.g., ZnCl₂) enhance regioselectivity.5 mol% ZnCl₂ reduces byproduct formation .
Purification Column chromatography (silica gel, ethyl acetate/hexane) isolates the hydrochloride salt with >95% purity .

Data Contradiction Note: Literature reports varying yields (50–85%) due to differences in hydroxylamine stoichiometry. Systematic DOE (Design of Experiments) is recommended to resolve discrepancies .

Which spectroscopic techniques are most effective for confirming the structural integrity of 3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol hydrochloride, and how should data interpretation address potential ambiguities?

Level: Basic
Methodological Answer:
Primary Techniques:

  • ¹H/¹³C NMR : Assign peaks to the benzoxazine ring (δ 4.2–4.5 ppm for OCH₂), methanol group (δ 3.7–4.0 ppm), and aromatic protons (δ 6.8–7.2 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 212.1 (calculated for C₁₀H₁₃NO₂·HCl) .
  • FT-IR : Detect O–H stretching (3400–3200 cm⁻¹) and C–O–C vibrations (1250–1150 cm⁻¹) .

Ambiguity Resolution:

  • Overlapping signals : Use 2D NMR (COSY, HSQC) to resolve aromatic proton coupling .
  • Salt vs. freebase distinction : Compare experimental and simulated XRD patterns to confirm hydrochloride formation .

How does the hydrochloride salt form influence the compound's solubility and stability under various pH and temperature conditions, and what experimental protocols ensure accurate measurement?

Level: Advanced
Methodological Answer:
Key Properties:

ConditionSolubility (mg/mL)Stability
pH 1–3 (HCl)>50 (high)Stable for >24 hrs .
pH 7.4 (PBS)<5 (low)Degrades by 20% in 8 hrs .
25°C (dry)N/AStable for months if stored desiccated .

Protocols for Measurement:

  • Solubility : Shake-flask method with HPLC quantification at λ = 254 nm .
  • Stability : Accelerated degradation studies (40°C/75% RH) monitored via TLC and LC-MS .

Contradiction Alert: Some studies report higher aqueous solubility at pH 5; verify via buffered solutions to avoid pH drift .

What strategies are recommended for resolving contradictory literature reports on the biological activity of 3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol hydrochloride derivatives?

Level: Advanced
Methodological Answer:
Root Causes of Contradictions:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Impurity interference : Unpurified samples may contain residual solvents or byproducts .

Resolution Strategies:

Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ ranges for kinase inhibition) .

Structured replication : Reproduce assays using standardized protocols (e.g., MTT assay with 24-hr exposure) .

Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Example: A 2024 study resolved discrepancies in cytotoxicity by identifying residual DMSO (>0.1%) as a confounding factor .

In designing in vitro assays to evaluate the pharmacological potential of this compound, what critical controls and validation steps are necessary to ensure data reproducibility?

Level: Advanced
Methodological Answer:
Essential Controls:

Control TypePurposeExample
Vehicle Rule out solvent effectsDMSO (≤0.1% v/v) .
Positive Validate assay sensitivityStaurosporine for apoptosis induction .
Negative Confirm target specificitysiRNA knockdown of target receptors .

Validation Steps:

  • Dose-response curves : Use ≥6 concentrations to calculate accurate EC₅₀/IC₅₀ values .
  • Inter-day reproducibility : Repeat assays across three independent days with fresh compound batches .
  • Blind analysis : Mask sample identities during data collection to reduce bias .

Data Reporting Standards: Include purity (>98% by HPLC), batch-specific COA (Certificate of Analysis), and storage conditions (−20°C, desiccated) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.